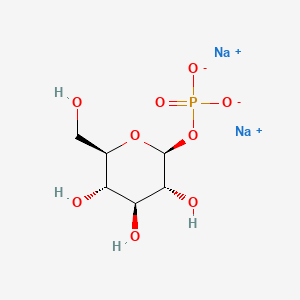

N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions with specific reagents and conditions. For example, the synthesis of benzhydrylamines as described in paper involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides. This process requires the presence of electron-withdrawing groups to facilitate the C-arylation. Similarly, the synthesis of the compound would likely involve multiple steps, including the formation of the ether linkage and the introduction of the sulfonate group.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The paper discusses the hydrogen bonding network in the structure of a compound involving 4-aminobenzoic acid and 1,2-bis(4-pyridyl)ethane. Such analyses are typically performed using X-ray crystallography, NMR, and other spectroscopic methods. These techniques could be applied to determine the molecular structure of "N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate" and to understand its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The derivatization of primary amines using 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, as mentioned in paper , is an example of a specific chemical reaction that targets a particular functional group. The compound contains an aminium group, which suggests that it could undergo similar reactions with reagents that are specific to amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Paper describes the synthesis and characterization of a xanthene derivative, including its anti-corrosion behavior and theoretical study using DFT methods. Such studies are essential for predicting the behavior of a compound in various environments and for its potential applications. The compound "N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate" would also require a thorough analysis of its physical and chemical properties, including its solubility, stability, and reactivity, to understand its potential uses.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Characterization

The crystal structure of certain complexes involving N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate has been a subject of study. For example, a Cu(II) complex with a related compound, N, N, N′, N′–tetrakis(2-benzimidazolylmethyl)-1,2-ethanediamine, and 4-methylbenzenesulfonate ion was synthesized and characterized through X-ray diffraction, revealing a distorted octahedron coordination around each Cu(II) ion. This complex exhibited interesting structural properties like hydrogen-bonding interactions leading to a 2-dimensional layer structure (Yang et al., 2003).

Chemical Synthesis and Reactivity

The compound has been utilized in various synthetic pathways to produce novel chemical structures. For instance, in the synthesis of novel quinazolinone derivatives, the compound played a role in reactions with primary aromatic amines and heterocyclic amines to explore antimicrobial activity. This highlights its versatility in chemical synthesis and potential applications in creating bioactive compounds (Habib et al., 2013).

Catalysis and Synthetic Applications

The compound's derivatives have been employed as catalysts in various chemical reactions. For example, in the intermolecular amination of N-acyliminium species, a derivative of the compound was used as a catalyst, providing an efficient way to access gem-diamines derivatives, a compound class with significant practical applications (Yang et al., 2014).

Corrosion Inhibition

Derivatives of the compound, such as 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate, have been investigated for their corrosion inhibitory properties. These studies involve understanding the anti-corrosive properties, the mechanism of inhibitor-metal adsorption behavior, and corrosion inhibition efficiency, indicating the compound's potential in industrial applications, particularly in protecting metals from corrosion (Nesane et al., 2020).

Chemical Characterization and Molecular Interactions

Studies also delve into the chemical characterization and understanding of molecular interactions within crystals of compounds containing N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate, providing insights into the molecular arrangement, hydrogen bonding, and other structural aspects critical for various chemical applications (Thayanithi et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate;triethyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30NO5.C7H8O3S/c1-7-19(8-2,9-3)10-11-24-18(20)14-12-15(21-4)17(23-6)16(13-14)22-5;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,7-11H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMHPQDAYHVLMG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate | |

CAS RN |

391-70-8 | |

| Record name | Troxone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TROXONIUM TOSYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXONIUM TOSILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X87P827K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)